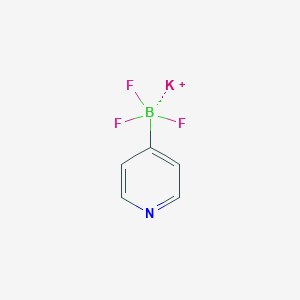

Potassium 4-Pyridyltrifluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

potassium;trifluoro(pyridin-4-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPOSOZRTRIRQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=NC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649122 | |

| Record name | Potassium trifluoro(pyridin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111732-87-6 | |

| Record name | Borate(1-), trifluoro-4-pyridinyl-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(pyridin-4-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-Pyridyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Potassium 4-Pyridyltrifluoroborate

CAS Number: 1111732-87-6 Chemical Formula: C₅H₄BF₃KN Molecular Weight: 185.00 g/mol

This technical guide provides a comprehensive overview of Potassium 4-Pyridyltrifluoroborate, a versatile and increasingly important reagent in chemical synthesis, particularly for researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in the construction of complex molecules with therapeutic potential.

Physicochemical Properties

This compound is a white to off-white solid that is stable under normal laboratory conditions.[1] Its stability in air and moisture makes it a more convenient alternative to the corresponding boronic acid, which can be prone to decomposition. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BF₃KN | [2] |

| Molecular Weight | 185.00 g/mol | [2] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 45-50 °C | |

| Purity | >98.0% | [1] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [2][3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of 4-pyridylboronic acid with potassium hydrogen difluoride (KHF₂). This straightforward conversion offers high yields and a product with enhanced stability.

Experimental Protocol: Synthesis from 4-Pyridylboronic Acid

Materials:

-

4-Pyridylboronic acid

-

Potassium hydrogen difluoride (KHF₂)

-

Methanol

-

Water

-

Acetone

-

Diethyl ether

Procedure:

-

In a suitable reaction vessel, dissolve 4-pyridylboronic acid in a mixture of methanol and water.

-

To this solution, add a stoichiometric excess of potassium hydrogen difluoride (KHF₂) portion-wise with stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid residue is then purified by recrystallization, typically from a solvent system like acetone/diethyl ether, to yield pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. The use of the trifluoroborate salt often provides advantages over the corresponding boronic acid, including enhanced stability and, in some cases, improved reaction yields.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoaniline)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., Cs₂CO₃ or K₂CO₃)

-

Solvent system (e.g., Toluene/Water or Dioxane/Water)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction flask, add this compound, the aryl bromide, and the base.

-

The flask is evacuated and backfilled with an inert gas several times to ensure an oxygen-free atmosphere.

-

The solvent system is added, and the mixture is degassed by bubbling the inert gas through it for a period of time.

-

The palladium catalyst is then added to the reaction mixture under the inert atmosphere.

-

The reaction is heated to the desired temperature (typically 80-100 °C) and stirred for the required time, with the reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-arylpyridine product.

Role in Drug Development and Kinase Inhibition

The 4-pyridyl moiety is a privileged scaffold in medicinal chemistry, frequently found in the structure of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atom of the pyridine ring often acts as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding site.

The synthesis of kinase inhibitors often involves the introduction of a 4-pyridyl group onto a core heterocyclic structure. This compound serves as an excellent building block for this purpose via the Suzuki-Miyaura coupling. For instance, in the development of inhibitors for kinases such as JNK, PI3K, EGFR, and VEGFR, the 4-pyridyl group plays a crucial role in achieving high potency and selectivity.[4][5][6][7]

Illustrative Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) Pathway

The diagram below illustrates a simplified signaling pathway initiated by a Receptor Tyrosine Kinase (RTK), such as EGFR or VEGFR, and its inhibition by a synthesized inhibitor containing a 4-pyridyl moiety. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This cascade ultimately leads to cellular responses like proliferation and survival. A kinase inhibitor, synthesized using this compound, can block the ATP-binding site of the RTK, preventing autophosphorylation and halting the downstream signaling cascade.

Conclusion

This compound is a highly valuable and versatile reagent for chemical synthesis. Its enhanced stability and efficacy in Suzuki-Miyaura cross-coupling reactions make it an ideal building block for the introduction of the 4-pyridyl moiety, a critical pharmacophore in many kinase inhibitors. This technical guide provides researchers and drug development professionals with essential information on its properties, synthesis, and application, highlighting its significance in the development of targeted therapeutics.

References

- 1. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dovepress.com [dovepress.com]

- 7. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascension of Pyridyltrifluoroborates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium pyridyltrifluoroborates have emerged as indispensable reagents in modern organic synthesis, particularly in the realm of cross-coupling reactions for the construction of biaryl and heteroaryl structures crucial to medicinal chemistry and materials science. Their remarkable stability to air and moisture, coupled with their high reactivity in palladium-catalyzed transformations, offers significant advantages over traditional organoboron compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and applications of potassium 2-, 3-, and 4-pyridyltrifluoroborates. Detailed experimental protocols for their preparation and subsequent use in Suzuki-Miyaura cross-coupling reactions are presented, alongside a comprehensive summary of quantitative data and spectroscopic characterization.

Introduction: A New Era for Organoboron Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for carbon-carbon bond formation.[1][2] A cornerstone of this reaction is the use of organoboron reagents. While boronic acids and their esters have been widely employed, their inherent instability, particularly susceptibility to protodeboronation, often necessitates the use of excess reagent and carefully controlled reaction conditions.[3]

A significant breakthrough in organoboron chemistry came in 1995 when Vedejs and co-workers reported a highly efficient method for the synthesis of potassium organotrifluoroborates from boronic acids using potassium hydrogen difluoride (KHF₂).[4] This development marked a paradigm shift, introducing a new class of air- and moisture-stable, crystalline solids that are easy to handle and can be stored for extended periods without degradation.[1][4] These tetracoordinate boron species exhibit enhanced stability compared to their tricoordinate counterparts, while still demonstrating excellent reactivity in cross-coupling reactions.[3]

Among the diverse family of organotrifluoroborates, the pyridyl derivatives hold particular importance due to the prevalence of the pyridine moiety in pharmaceuticals and functional materials. This guide focuses specifically on the discovery and history of potassium 2-, 3-, and 4-pyridyltrifluoroborates.

Discovery and Historical Development

While the use of KHF₂ for the fluorination of boron compounds had been described earlier, the 1995 publication by Vedejs is widely recognized as the key discovery that unlocked the synthetic potential of potassium organotrifluoroborates.[4] The initial work focused on aryltrifluoroborates, demonstrating their utility as robust coupling partners.

The application of this methodology was soon extended to include heteroaromatic systems. The synthesis of potassium 3-pyridyltrifluoroborate was reported as an example of a one-pot procedure from the corresponding aryl bromide or iodide via a lithium-halogen exchange and an "in situ quench" with a tri(alkoxy)borane, followed by treatment with KHF₂.[4] The work of Gary A. Molander and his research group has been instrumental in expanding the scope and understanding of the Suzuki-Miyaura reactions of potassium heteroaryltrifluoroborates, including pyridyl derivatives.[3] Their systematic studies have established general reaction conditions and demonstrated the broad applicability of these reagents in constructing complex molecular architectures. A significant contribution to the field was the detailed investigation into the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 2-pyridyltrifluoroborate with a variety of aryl and heteroaryl halides, showcasing its utility in synthesizing 2-arylpyridines.

Synthesis of Potassium Pyridyltrifluoroborates

The general and most common method for the synthesis of potassium pyridyltrifluoroborates involves the reaction of the corresponding pyridylboronic acid with potassium hydrogen difluoride. Alternatively, one-pot procedures starting from pyridyl halides are also employed.

General Synthetic Pathway

The conversion of pyridylboronic acids to their corresponding trifluoroborate salts is a straightforward and high-yielding process.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Spectroscopic Data and Experimental Protocols for Potassium 4-Pyridyltrifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Potassium 4-Pyridyltrifluoroborate, a versatile reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.41 | d | 5.4 | H-2, H-6 |

| 7.39 | d | 5.4 | H-3, H-5 |

Table 2: ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 150.1 | C-4 (ipso) |

| 149.8 | C-2, C-6 |

| 124.9 | C-3, C-5 |

Table 3: ¹⁹F NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm |

| -136.5 |

Table 4: ¹¹B NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm |

| 3.2 |

Infrared (IR) Spectroscopy

Table 5: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1640 | Strong | C=C/C=N ring stretching |

| ~1420 | Strong | B-F asymmetric stretch |

| ~1100-1000 | Strong | B-F symmetric stretch |

| ~980 | Strong | B-O stretch |

Note: The IR data is predicted based on typical values for similar compounds, as a specific experimental spectrum was not available in the cited literature.

Mass Spectrometry (MS)

Table 6: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Observed m/z |

| [C₅H₄BF₃N]⁻ | 146.0347 | 146.0353 |

Experimental Protocols

NMR Spectroscopy

The NMR spectra were acquired on a Varian UNITY PLUS 300 spectrometer.[1] The sample was dissolved in dimethylsulfoxide-d₆ (DMSO-d₆). The ¹H NMR chemical shifts were referenced to the residual DMSO peak at 2.50 ppm, and the ¹³C NMR chemical shifts were referenced to the central peak of DMSO-d₆ at 39.5 ppm.[1] The ¹¹B NMR spectra were externally referenced to BF₃·Et₂O (0.0 ppm), and the ¹⁹F NMR chemical shifts were externally referenced to CF₃CO₂H (0.0 ppm).[1]

Typical acquisition parameters were as follows:

-

¹H NMR: 45° pulse angle, 3.6 s acquisition time, 16 repetitions, 15 ppm spectral width.[1]

-

¹³C NMR: 90° pulse angle, 1.7 s acquisition time, 2.3 s relaxation delay, 1024 repetitions, 250 ppm spectral width.[1]

-

¹⁹F NMR: 45° pulse angle, 0.3 s acquisition time, 1.0 s relaxation delay, 80 repetitions, 177 ppm spectral width.[1]

-

¹¹B NMR: A specialized pulse sequence (S2PUL) was used, consisting of a 90° pulse, a 0.5 s delay, and a 180° pulse, followed by a 1.0 s acquisition time to improve resolution.[1]

Infrared (IR) Spectroscopy (KBr Pellet Method)

The following is a general procedure for preparing a potassium bromide (KBr) pellet for solid-state FTIR analysis.

-

Sample Preparation: Approximately 1-2 mg of the solid sample is finely ground in an agate mortar and pestle.

-

Mixing: About 100-200 mg of dry, spectroscopy-grade KBr powder is added to the mortar. The sample and KBr are thoroughly mixed until a homogeneous powder is obtained.

-

Pellet Formation: The mixture is transferred to a pellet die. A pressure of approximately 8-10 tons is applied using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Mass Spectrometry (Electrospray Ionization - ESI)

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source operating in negative ion mode. The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The instrument is calibrated using a known standard to ensure high mass accuracy.

Visualizations

Chemical Structure and NMR Assignments

Caption: Chemical structure of this compound with NMR chemical shift assignments.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

References

Technical Guide: Solubility and Applications of Potassium 4-Pyridyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium 4-pyridyltrifluoroborate is a versatile and increasingly important reagent in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. As a member of the organotrifluoroborate family, it offers significant advantages over traditional organoboron compounds, such as boronic acids. These advantages include enhanced stability to air and moisture, which facilitates easier handling and storage.[1] The trifluoroborate moiety acts as a protecting group for the corresponding boronic acid, which can be unmasked under specific reaction conditions. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols, and its primary applications in synthetic chemistry.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its stability and ease of handling make it an attractive building block in complex molecule synthesis. Key physicochemical properties are summarized below.

| Property | Value |

| CAS Number | 1111732-87-6 |

| Molecular Formula | C₅H₄BF₃KN |

| Molecular Weight | 185.00 g/mol |

| Appearance | White to off-white powder/crystal |

| Storage | Room temperature, in a cool, dark place is recommended |

Solubility Profile

A precise quantitative solubility profile for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on general observations for potassium organotrifluoroborates and available product information, a qualitative solubility summary can be provided. Generally, these salts exhibit higher solubility in polar solvents.[2]

Table 1: Qualitative Solubility of this compound

| Solvent | Type | Solubility | Reference |

| Water (H₂O) | Protic | Soluble | |

| Methanol (MeOH) | Protic | High Solubility (general for organotrifluoroborates) | [2] |

| Acetonitrile (MeCN) | Aprotic Polar | High Solubility (general for organotrifluoroborates) | [2] |

| Acetone | Aprotic Polar | High Solubility (general for organotrifluoroborates) | [2] |

| Dimethylformamide (DMF) | Aprotic Polar | High Solubility (general for organotrifluoroborates) | [2] |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High Solubility (general for organotrifluoroborates) | [2] |

| Tetrahydrofuran (THF) | Aprotic | Slightly Soluble (general for organotrifluoroborates) | [2] |

| Toluene | Aprotic Nonpolar | Slightly Soluble (general for organotrifluoroborates) | [2] |

| Dichloromethane (DCM) | Aprotic | Insoluble (general for organotrifluoroborates) | [2] |

| Diethyl Ether (Et₂O) | Aprotic | Insoluble (general for organotrifluoroborates) | [2] |

| Hydrocarbons (e.g., Hexane) | Aprotic Nonpolar | Insoluble (general for organotrifluoroborates) | [2] |

Note: The solubility for many organic solvents is inferred from the general behavior of potassium organotrifluoroborates and may vary for the specific 4-pyridyl derivative.

Experimental Protocols

General Synthesis of this compound

Potassium organotrifluoroborates are commonly synthesized from their corresponding boronic acids.[2] The following is a general procedure for the preparation of this compound from 4-pyridylboronic acid.

Detailed Steps:

-

Dissolution: 4-Pyridylboronic acid is dissolved in methanol.

-

Reagent Preparation: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is prepared.

-

Reaction: The KHF₂ solution is added to the stirred solution of the boronic acid at room temperature.

-

Precipitation: The this compound precipitates out of the solution as a white solid.

-

Isolation: The solid is collected by filtration, washed with a cold mixture of methanol and water, and then dried under vacuum to yield the final product.

Determination of Solubility

For a precise quantitative determination of solubility, the following gravimetric method can be employed.[3][4]

Detailed Steps:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The mixture is allowed to stand, or is centrifuged, to allow the undissolved solid to settle.

-

Sampling: A precise volume of the clear supernatant is carefully withdrawn using a calibrated pipette.

-

Solvent Evaporation: The solvent from the withdrawn sample is completely evaporated under reduced pressure or gentle heating.

-

Quantification: The mass of the remaining solid residue is accurately measured.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams per 100 mL or moles per liter.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in drug development and organic synthesis is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutical compounds.

Suzuki-Miyaura Cross-Coupling Reaction

In the Suzuki-Miyaura reaction, the organotrifluoroborate serves as the nucleophilic partner, which, after activation, transfers its organic group (in this case, the 4-pyridyl group) to the palladium catalyst. This is then coupled with an electrophilic partner, typically an aryl or vinyl halide or triflate.

Mechanism Overview:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The this compound is activated by a base, facilitating the transfer of the 4-pyridyl group to the palladium center, displacing the halide and forming a new Pd(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex (R¹ and the 4-pyridyl group) are eliminated to form the desired C-C coupled product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The use of this compound in this reaction is particularly valuable for introducing the pyridyl moiety, a common heterocyclic core in many biologically active molecules. Its stability and ease of use make it a preferred reagent for the synthesis of complex pharmaceutical intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry Applications of Potassium 4-Pyridyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 4-pyridyltrifluoroborate has emerged as a pivotal building block in modern medicinal chemistry, primarily owing to its stability, versatility, and efficiency in carbon-carbon bond formation. This technical guide provides an in-depth exploration of its applications, with a particular focus on its role in the synthesis of kinase inhibitors and other biologically active molecules. We will delve into the advantages of this reagent over traditional boronic acids, provide detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions, present quantitative data, and visualize key chemical and biological pathways.

Introduction: The Rise of Organotrifluoroborates in Drug Discovery

The quest for novel therapeutic agents is intrinsically linked to the development of robust and efficient synthetic methodologies. In this context, the Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast number of pharmaceuticals.[1] Traditionally, boronic acids have been the workhorses for these transformations. However, their inherent instability, propensity for protodeboronation, and challenging purification have often limited their utility, especially in complex, multi-step syntheses.[1]

The advent of potassium organotrifluoroborates has offered a powerful solution to these challenges. These crystalline, air- and moisture-stable salts are easily handled and can be stored for extended periods without degradation.[1][2] Their enhanced stability translates to more reliable and reproducible reactions, often with near-stoichiometric amounts of the boron reagent, leading to improved atom economy.[1]

Among the diverse family of organotrifluoroborates, this compound holds a special place in medicinal chemistry. The 4-pyridyl moiety is a key pharmacophore in numerous biologically active compounds, particularly in the realm of kinase inhibitors, where it often serves as a crucial hinge-binding element.[3] This guide will specifically focus on the synthesis and application of this valuable reagent.

Advantages of this compound

The utility of this compound in medicinal chemistry is underpinned by several key advantages over its boronic acid counterpart. These benefits stem from the tetracoordinate nature of the boron atom, which imparts enhanced stability.[1][4]

-

Enhanced Stability: Unlike pyridylboronic acids, which are often prone to decomposition and protodeboronation, this compound is a robust, crystalline solid that is stable to air and moisture.[1] This stability simplifies handling and storage, eliminating the need for inert atmosphere techniques for routine manipulations.

-

Improved Reaction Efficiency and Yields: The resistance to protodeboronation allows for the use of near-stoichiometric quantities of the reagent in cross-coupling reactions, leading to higher and more consistent yields.[1] This is particularly advantageous when working with precious or complex substrates.

-

Ease of Purification: The byproducts of reactions involving this compound are typically inorganic salts that are readily removed by aqueous workup, simplifying the purification of the desired products.[2]

-

Broad Functional Group Tolerance: The Suzuki-Miyaura coupling conditions employed with this compound are generally mild and tolerate a wide range of functional groups, a critical feature in the synthesis of complex drug molecules.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol

The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with aryl and heteroaryl halides, adapted from established procedures. [1]Optimization may be required for specific substrates.

Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

This compound (1.05 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (2-6 mol%)

-

Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Ethanol or 1,4-Dioxane/Water (4:1)

-

Schlenk flask or sealed reaction vial

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl or heteroaryl halide, this compound, palladium catalyst, ligand, and base.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 4-arylpyridine.

Quantitative Data: Reaction Yields

The efficiency of this compound in Suzuki-Miyaura cross-coupling reactions is demonstrated by the high yields obtained with a variety of coupling partners. The following table summarizes representative yields from the literature. [1]

| Aryl Halide Substrate | Product | Yield (%) |

|---|---|---|

| 4-Bromobenzonitrile | 4-(4-Cyanophenyl)pyridine | 95 |

| 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)pyridine | 91 |

| 1-Bromo-4-nitrobenzene | 4-(4-Nitrophenyl)pyridine | 93 |

| 1-Chloro-4-nitrobenzene | 4-(4-Nitrophenyl)pyridine | 85 |

| 4-Bromoanisole | 4-(4-Methoxyphenyl)pyridine | 92 |

| 4-Chloroanisole | 4-(4-Methoxyphenyl)pyridine | 88 |

| 2-Bromopyridine | 2,4'-Bipyridine | 85 |

| 3-Bromopyridine | 3,4'-Bipyridine | 89 |

Applications in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. [2]Consequently, kinase inhibitors represent a major focus of modern drug discovery. The 4-pyridyl moiety is a common feature in many kinase inhibitors, as it can form key hydrogen bonding interactions with the hinge region of the kinase active site, mimicking the binding of ATP. [3] this compound is an ideal reagent for the synthesis of these important pharmacophores. The Suzuki-Miyaura coupling allows for the direct and efficient installation of the 4-pyridyl group onto various heterocyclic scaffolds that form the core of many kinase inhibitors.

Case Study: Synthesis of p38 MAP Kinase Inhibitor Scaffolds

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis. [2]Many potent p38 MAPK inhibitors feature a diaryl scaffold where one of the aryl groups is a 4-pyridyl ring.

The synthesis of such scaffolds can be readily achieved through the Suzuki-Miyaura coupling of this compound with a suitable halogenated aromatic or heteroaromatic partner. This approach provides a convergent and efficient route to a wide range of potential p38 MAPK inhibitors.

Diagram 3: p38 MAPK Signaling Pathway

Caption: Simplified p38 MAPK signaling pathway and the point of intervention.

Conclusion and Future Perspectives

This compound has firmly established itself as a superior reagent for the introduction of the 4-pyridyl moiety in medicinal chemistry. Its enhanced stability, ease of handling, and high efficiency in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the synthesis of complex, biologically active molecules. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the applications of this versatile building block are expected to expand further, accelerating the pace of drug discovery and development. The continued exploration of new catalytic systems and reaction conditions will undoubtedly unlock even greater potential for this compound in the synthesis of next-generation pharmaceuticals.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. imperial.ac.uk [imperial.ac.uk]

- 3. US10364247B2 - Preparation and use of novel protein kinase inhibitors - Google Patents [patents.google.com]

- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium 4-Pyridyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. While boronic acids have traditionally been the nucleophilic partner of choice, their inherent instability and propensity for protodeboronation can present challenges.[1] Potassium organotrifluoroborates have emerged as superior alternatives, offering enhanced stability to air and moisture, ease of handling as crystalline solids, and often improved reactivity.[1] This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of potassium 4-pyridyltrifluoroborate with aryl and heteroaryl halides.

This compound is a valuable building block for introducing a pyridine moiety, a common motif in pharmacologically active compounds. Its use circumvents issues associated with the corresponding boronic acid, such as difficult preparation and purification.[1]

Advantages of Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several distinct advantages over their boronic acid and ester counterparts in Suzuki-Miyaura couplings:

-

Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, simplifying storage and handling.[1]

-

Improved Reactivity: In many cases, they provide higher yields and tolerate a wider range of functional groups compared to boronic acids.

-

Stoichiometric Precision: Unlike boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines), potassium trifluoroborates are well-defined, crystalline salts, allowing for more precise control of reaction stoichiometry.

-

Ease of Preparation: They can be readily prepared from the corresponding boronic acids or esters by treatment with potassium hydrogen fluoride (KHF₂).[1]

Experimental Protocols

The following protocols are generalized from established procedures for the Suzuki-Miyaura coupling of potassium heteroaryltrifluoroborates. Optimization may be required for specific substrates.

General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl/Heteroaryl Halides

This protocol is adapted from general procedures for the coupling of potassium heteroaryltrifluoroborates.

Diagram of the Experimental Workflow:

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Materials:

-

This compound

-

Aryl or heteroaryl halide (bromide or chloride)

-

Palladium catalyst: Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Ligand: 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or Triphenylphosphine (PPh₃)

-

Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

-

Solvent: Anhydrous toluene and deionized water, or Tetrahydrofuran (THF) and deionized water.

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.05 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (3.0 equivalents).

-

The vessel is sealed with a septum and purged with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Add the solvent system (e.g., 10:1 toluene/H₂O or 9:1 THF/H₂O) via syringe.

-

In a separate vial, prepare the catalyst system by combining the palladium source and the ligand, and dissolve in a small amount of the reaction solvent.

-

Add the catalyst solution to the reaction mixture via syringe.

-

The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the specified reaction time (typically 12-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature.

-

The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 4-arylpyridine product.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various potassium heteroaryltrifluoroborates, which can be considered representative for the coupling of this compound.

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates with Aryl Halides

| Entry | Heteroaryl-BF₃K | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Furyl | 4-Bromoacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 95 |

| 2 | 2-Thienyl | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 88 |

| 3 | N-Boc-2-indolyl | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |

| 4 | 2-Pyrimidinyl | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |

| 5 | 3-Pyridyl | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 90 |

Data is representative and compiled from analogous heteroaryl systems.

Table 2: Catalyst and Ligand Systems for Suzuki-Miyaura Couplings of Organotrifluoroborates

| Catalyst System | Electrophile | Nucleophile | Key Features |

| Pd(OAc)₂ / RuPhos | Aryl/Heteroaryl Chlorides & Bromides | Primary Alkyltrifluoroborates | Broad applicability for challenging couplings.[2] |

| PdCl₂(dppf) | Aryl/Heteroaryl Halides & Triflates | Alkenyltrifluoroborates | Effective for the synthesis of styrenes and other vinylated compounds.[3] |

| Pd(PPh₃)₄ | Alkenyl Bromides | Aryl/Heteroaryltrifluoroborates | Stereospecific coupling with high yields.[4] |

| PdCl₂ / PPh₃ | Aryl/Heteroaryl Halides & Triflates | Vinyltrifluoroborate | Cost-effective and efficient for vinylation.[5] |

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X) to form a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the organotrifluoroborate is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which is believed to activate the organotrifluoroborate.

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

The Suzuki-Miyaura coupling of this compound offers a robust and reliable method for the synthesis of 4-arylpyridines. The superior stability and handling properties of the trifluoroborate salt, combined with optimized catalytic systems, make this a highly attractive protocol for applications in pharmaceutical and materials science research. The provided protocols and data serve as a comprehensive guide for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 4. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling with Potassium 4-Pyridyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing potassium 4-pyridyltrifluoroborate. This protocol is designed for the synthesis of 4-arylpyridines, a crucial structural motif in numerous pharmaceutical compounds and functional materials. Potassium organotrifluoroborates are valued for their stability, ease of handling, and reactivity in cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The use of potassium trifluoroborate salts offers advantages over traditional boronic acids, including enhanced stability and often improved reaction outcomes.[3][4][5] This document outlines optimized reaction conditions, detailed experimental protocols, and quantitative data for the successful coupling of this compound with various aryl halides.

Optimized Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of catalyst, ligand, base, and solvent. The following tables summarize established conditions for achieving high yields.

Table 1: Recommended Catalyst and Ligand Systems

| Catalyst | Ligand | Catalyst Loading (mol %) | Ligand Loading (mol %) | Notes |

| Pd(OAc)₂ | RuPhos | 3 | 6 | Effective for coupling with aryl bromides and chlorides. Increased catalyst loading may be necessary for less reactive substrates.[1] |

| Pd(OAc)₂ | XPhos | 3 | 6 | A robust system for a variety of aryl and heteroaryl halides.[6] |

| PdCl₂(dppf)·CH₂Cl₂ | - | 2 | - | Suitable for a range of potassium organotrifluoroborates.[7][8] |

| Pd(PPh₃)₄ | - | 2 | - | A common catalyst for Suzuki-Miyaura reactions, effective with various bases.[3] |

Table 2: Effective Bases and Solvents

| Base | Equivalents | Solvent System | Temperature (°C) | Notes |

| Na₂CO₃ | 2 | Ethanol | 85 | A common and effective base for this transformation.[1] |

| Cs₂CO₃ | 3 | THF/H₂O (9:1) | 72 | Often provides excellent yields, particularly with more challenging substrates.[9] |

| K₃PO₄ | 1.5-3 | n-Butanol | 100 | A strong base suitable for a broad range of substrates.[1] |

| Cs₂CO₃ | 3 | Toluene/H₂O | Reflux | A standard system for many Suzuki-Miyaura couplings.[3] |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.1 mmol, 1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%)

-

RuPhos (0.06 mmol, 6 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

-

Ethanol, anhydrous (5 mL)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating block or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.1 mmol), and sodium carbonate (2.0 mmol).

-

Solvent Addition: Add anhydrous ethanol (5 mL) to the reaction vessel.

-

Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Catalyst and Ligand Addition: Under a positive pressure of inert gas, add palladium(II) acetate (0.03 mmol) and RuPhos (0.06 mmol) to the reaction mixture.

-

Reaction: Seal the vessel tightly and place it in a preheated heating block or oil bath at 85 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water (10 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridine.

Signaling Pathway of the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider increasing the catalyst/ligand loading or switching to a more active catalytic system (e.g., using a stronger base like Cs₂CO₃). Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

-

Protodeboronation: The decomposition of the boronic acid derivative can be a side reaction. Using a less aqueous solvent system or a different base may mitigate this issue.

-

Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and sterically hindered ligands like RuPhos and XPhos are often necessary for coupling with less reactive aryl chlorides.

-

Substrate Scope: While this protocol is robust, the optimal conditions may vary depending on the electronic and steric properties of the aryl halide. Electron-deficient aryl halides tend to be more reactive than electron-rich ones.

By following these guidelines and protocols, researchers can effectively utilize this compound in Suzuki-Miyaura cross-coupling reactions for the efficient synthesis of a wide range of 4-arylpyridine derivatives.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Aqueous Cross-Coupling Reactions of Potassium 4-Pyridyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of potassium 4-pyridyltrifluoroborate in aqueous Suzuki-Miyaura cross-coupling reactions. This class of reagents offers significant advantages, including high stability, ease of handling, and compatibility with aqueous reaction media, making them valuable synthons in pharmaceutical and materials science research.

Introduction

Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in palladium-catalyzed cross-coupling reactions. Their stability to air and moisture, coupled with their crystalline nature, allows for precise stoichiometry and straightforward handling compared to their boronic acid counterparts, which can be prone to dehydration and protodeboronation.[1] The use of aqueous solvent systems is not only environmentally benign but also essential for the efficient Suzuki-Miyaura cross-coupling of these salts.[1] this compound, in particular, serves as a key building block for the synthesis of 4-arylpyridines, a common motif in pharmacologically active compounds.

Advantages of this compound

-

Air and Moisture Stability: Unlike many boronic acids, potassium trifluoroborate salts are generally stable solids that can be stored for extended periods without degradation.

-

Ease of Handling: Their solid nature allows for easy and accurate measurement.

-

Enhanced Reactivity in Aqueous Media: Water is often essential for the hydrolysis of the trifluoroborate to the active boronic acid in the catalytic cycle.[1]

-

Reduced Side Products: The stability of the trifluoroborate anion can lead to cleaner reactions with fewer byproducts compared to boronic acids.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of various potassium organotrifluoroborates with aryl and heteroaryl halides in aqueous systems. While specific data for this compound is limited in the surveyed literature, the presented data for other heteroaryl trifluoroborates provides a strong predictive framework for its reactivity.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates in Aqueous Media

| Entry | Organotrifluoroborate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Potassium Aryltrifluoroborate | Heteroaryl Halide | Pd(OAc)₂ | K₂CO₃ | Water | Reflux | Good to Excellent |

| 2 | Potassium Alkenyltrifluoroborate | Aryl Bromide | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | t-BuNH₂ | i-PrOH/H₂O | 80 | Moderate to Excellent[2][3] |

| 3 | Potassium Vinyltrifluoroborate | Aryl Bromide | Pd(OAc)₂ or Palladacycle (1 mol%) | K₂CO₃ | Water | Reflux | High |

| 4 | Potassium Alkyltrifluoroborate | Alkenyl Bromide | PdCl₂(dppf)·CH₂Cl₂ (10 mol%) | Cs₂CO₃ | Toluene/H₂O | 80 | 49-95[4] |

| 5 | Potassium Aryltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | Good |

| 6 | Potassium Heteroaryltrifluoroborate | 2-Halo-deazapurine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Acetonitrile/H₂O | MW | High[1] |

Experimental Protocols

The following are detailed protocols for the aqueous Suzuki-Miyaura cross-coupling reaction. Protocol 1 provides a general method applicable to this compound, based on established procedures for other heteroaryltrifluoroborates.

Protocol 1: General Procedure for Aqueous Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is adapted from established methods for the cross-coupling of potassium heteroaryltrifluoroborates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0-3.0 equiv.).

-

Add palladium(II) acetate (1-5 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

-

Add degassed water to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

-

Stir the reaction mixture vigorously and heat to reflux (or as indicated by optimization for the specific substrate). Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyridine.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical workflow for setting up and performing an aqueous cross-coupling reaction.

Caption: A typical experimental workflow for aqueous Suzuki-Miyaura coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 3. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Potassium 4-Pyridyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 4-arylpyridines, a crucial structural motif in medicinal chemistry and materials science, through the Suzuki-Miyaura cross-coupling reaction utilizing Potassium 4-Pyridyltrifluoroborate. This reagent offers significant advantages over traditional boronic acids, including enhanced stability and ease of handling.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The use of potassium organotrifluoroborates as nucleophilic partners in this reaction has gained widespread acceptance due to their superior stability towards air and moisture compared to their boronic acid counterparts.[1][2] this compound is a bench-stable solid that serves as an excellent precursor for the introduction of a 4-pyridyl group onto various aromatic and heteroaromatic scaffolds. This reaction is of high interest as heterobiaryls are ubiquitous in natural products and pharmacologically active compounds.[1]

Advantages of this compound

-

Enhanced Stability: As crystalline solids, potassium organotrifluoroborates are generally stable to air and moisture, simplifying storage and handling procedures.[2]

-

Stoichiometric Efficiency: Their stability reduces decomposition, allowing for the use of near-stoichiometric amounts of the reagent.[1]

-

Ease of Preparation: These reagents can be readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[1]

General Reaction Scheme

The Suzuki-Miyaura cross-coupling of this compound with an aryl halide is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Caption: General Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. These protocols are based on established procedures for similar heteroaryltrifluoroborates and should be optimized for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is adapted from general procedures for the Suzuki-Miyaura cross-coupling of potassium heteroaryltrifluoroborates.[3]

Materials:

-

This compound (1.05 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Toluene (anhydrous, degassed)

-

Water (deionized, degassed)

Procedure:

-

To a flame-dried Schlenk tube containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

-

Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add toluene and water (typically in a 10:1 ratio) to the Schlenk tube via syringe.

-

In a separate vial, weigh the Pd(OAc)₂ and RuPhos, and add them to the reaction mixture under a positive flow of inert gas.

-

Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.

-

Stir the reaction mixture vigorously for the specified time (monitor by TLC or GC-MS for completion).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridine.

Protocol 2: Alternative Conditions for Challenging Substrates

For less reactive aryl halides (e.g., chlorides) or sterically hindered substrates, the following conditions, adapted from Molander et al., may provide better results.[1]

Materials:

-

This compound (1.1 equiv)

-

Aryl chloride (1.0 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 equiv)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (deionized, degassed)

Procedure:

-

Follow steps 1 and 2 from Protocol 1.

-

Add 1,4-dioxane and water (typically in a 4:1 ratio) to the Schlenk tube.

-

Add PdCl₂(dppf) and Cs₂CO₃ to the reaction mixture.

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Follow steps 6-10 from Protocol 1 for reaction monitoring and workup.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides under optimized conditions, based on typical results for heteroaryltrifluoroborates.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 18 | 80-90 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 16 | 75-85 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 70-80 |

| 5 | 1-Bromo-2,4-difluorobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O | 100 | 20 | 65-75 |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

Application Note: A Scalable Synthesis of Potassium 4-Pyridyltrifluoroborate for Pharmaceutical Research and Development

Introduction

Potassium organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, lauded for their stability, ease of handling, and broad reactivity.[1][2] Unlike their boronic acid counterparts, which can be prone to decomposition and polymerization, potassium organotrifluoroborates are generally crystalline, air- and water-stable solids that can be stored for extended periods without special precautions.[1][2] This inherent stability, coupled with their low toxicity, makes them particularly attractive for applications in the pharmaceutical industry.[1][3]

Potassium 4-pyridyltrifluoroborate is a key building block for introducing the 4-pyridyl moiety, a common structural motif in pharmacologically active compounds, via transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] This application note provides a detailed, scalable protocol for the synthesis of this compound, suitable for researchers and professionals in drug development. The described two-step procedure involves the formation of a 4-pyridylboronic acid intermediate from 4-bromopyridine, followed by its conversion to the target trifluoroborate salt.

Materials and Methods

General Considerations

All manipulations involving organometallic reagents were performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques. Anhydrous solvents were obtained by passing through a column of activated alumina or by distillation from appropriate drying agents. All other reagents were of commercial grade and used without further purification.

Experimental Protocol: Large-Scale Synthesis of this compound

Step 1: Synthesis of 4-Pyridylboronic Acid

This procedure is adapted from established methods for the synthesis of pyridylboronic acids.[4][5]

-

To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet, add 4-bromopyridine (158 g, 1.0 mol) and anhydrous tetrahydrofuran (THF, 800 mL).

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol) to the stirred solution over 1 hour, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

-

In a separate dry flask, prepare a solution of triisopropyl borate (207 g, 1.1 mol) in anhydrous THF (200 mL).

-

Slowly add the triisopropyl borate solution to the reaction mixture over 1 hour, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid until the mixture is acidic (pH ~2).

-

Separate the aqueous layer and wash the organic layer with water (2 x 200 mL).

-

Adjust the pH of the combined aqueous layers to approximately 7.5 with a saturated sodium bicarbonate solution, which should result in the precipitation of the crude 4-pyridylboronic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield crude 4-pyridylboronic acid, which is used in the next step without further purification.

Step 2: Conversion to this compound

This procedure is based on the general method for the preparation of potassium organotrifluoroborates from boronic acids.[1][6]

-

In a 2 L beaker, dissolve the crude 4-pyridylboronic acid (from Step 1) in methanol (500 mL).

-

In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂) (234 g, 3.0 mol) in water (750 mL). Caution: KHF₂ is corrosive and releases HF in the presence of water. Handle with appropriate personal protective equipment in a well-ventilated fume hood. The use of plastic labware is recommended.[6]

-

Cool the methanol solution of the boronic acid to 0-5 °C in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the stirred boronic acid solution over 30 minutes. A thick white precipitate will form.

-

After the addition is complete, continue to stir the slurry at 0-5 °C for 1 hour.

-

Collect the white solid by filtration.

-

Wash the filter cake with cold methanol (2 x 200 mL) and then with diethyl ether (2 x 200 mL).

-

Dry the product under high vacuum to a constant weight to afford this compound as a white, crystalline solid.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of this compound.

| Parameter | Step 1: 4-Pyridylboronic Acid Synthesis | Step 2: this compound Synthesis |

| Starting Material | 4-Bromopyridine | Crude 4-Pyridylboronic Acid |

| Scale | 1.0 mol | ~1.0 mol |

| Reagents | n-Butyllithium (1.1 mol), Triisopropyl borate (1.1 mol) | Potassium hydrogen fluoride (3.0 mol) |

| Solvent(s) | Anhydrous THF | Methanol, Water |

| Reaction Temperature | -78 °C to Room Temperature | 0-5 °C |

| Reaction Time | ~14 hours | 1.5 hours |

| Typical Yield | (Intermediate, not isolated in pure form) | 75-85% (over two steps) |

| Purity (by ¹⁹F NMR) | N/A | >98% |

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Conclusion

This application note provides a robust and scalable two-step protocol for the synthesis of this compound. The procedure utilizes readily available starting materials and reagents, and the final product is obtained in high yield and purity. The stability and utility of this compound in cross-coupling reactions make this protocol highly valuable for researchers and professionals in the field of drug discovery and development, facilitating the efficient synthesis of novel pyridine-containing molecules.

References

Application Notes and Protocols: One-Pot Synthesis of Heterocycles Using Potassium 4-Pyridyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of 4-(pyridin-4-yl) substituted pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant potential in medicinal chemistry. This method utilizes potassium 4-pyridyltrifluoroborate as a key building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by an in-situ cyclization reaction. This one-pot approach offers advantages in terms of efficiency, atom economy, and reduced purification steps compared to traditional multi-step syntheses.

Overview of the Synthetic Strategy

The described protocol outlines a one-pot, two-step sequence for the synthesis of 1,3-diphenyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. The synthesis commences with a Suzuki-Miyaura cross-coupling of a halogenated pyrazolo[3,4-b]pyridine precursor with this compound. The reaction is then driven towards the final heterocyclic product through a subsequent intramolecular cyclization in the same reaction vessel.

Key Features of the Protocol:

-

One-Pot Procedure: Simplifies the synthetic workflow, saving time and resources.

-

High Atom Economy: Minimizes waste by incorporating the majority of the reactants into the final product.

-

Versatility: The methodology can potentially be adapted for the synthesis of a variety of pyridyl-substituted heterocycles.

-

Use of this compound: This air- and moisture-stable reagent is a convenient and effective source of the 4-pyridyl moiety.

Experimental Data

The following table summarizes the typical reaction parameters and outcomes for the one-pot synthesis of 1,3-diphenyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

| Parameter | Value |

| Reactant 1 | 4-chloro-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-6(7H)-one |

| Reactant 2 | This compound |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |

| Ligand | RuPhos |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Ethanol |

| Temperature | 85 °C |

| Reaction Time | 12 hours |

| Typical Yield | 75-85% |

Experimental Protocol

3.1. Materials and Reagents

-

4-chloro-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-6(7H)-one

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Sodium Carbonate (Na₂CO₃)

-

Ethanol (anhydrous)

-

Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

3.2. Detailed Procedure

-

Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-6(7H)-one (1.0 mmol, 1.0 equiv).

-

Addition of Reagents: Add this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium carbonate (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.

-

Solvent Addition: Add 20 mL of anhydrous ethanol to the flask via syringe.

-

Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with ethanol (3 x 10 mL).

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1,3-diphenyl-4-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Visualizations

4.1. Reaction Scheme

Caption: One-pot synthesis of a 4-pyridyl-substituted pyrazolopyridine.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Application Notes and Protocols for the Purification of 4-Arylpyridine Products from Reactions Involving Potassium 4-Pyridyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 4-arylpyridine compounds, common products derived from Suzuki-Miyaura cross-coupling reactions utilizing Potassium 4-Pyridyltrifluoroborate. The methodologies outlined below are designed to address common impurities and challenges associated with these reactions, ensuring high purity of the final products critical for research and drug development.

Introduction to Purification Challenges

This compound is a valuable reagent in organic synthesis, particularly for the formation of C-C bonds through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] While this method is highly efficient for creating 4-arylpyridines, a key structural motif in numerous active pharmaceutical ingredients (APIs), the reaction mixtures often contain a variety of impurities that necessitate robust purification strategies.[4][5]

Common impurities include:

-

Homocoupling products: Arising from the coupling of two aryl halides or two boronic acid derivatives.

-

Byproducts from phosphine ligands: Phenylated impurities can be generated from the palladium catalyst's phosphine ligands.[4][6]

-

Unreacted starting materials: Residual aryl halide and boronic acid derivatives.

-

Inorganic salts: Byproducts from the base used in the reaction.

The basic nature of the pyridine ring in the target molecule allows for tailored purification strategies, primarily revolving around acid-base extraction, chromatography, and recrystallization.

Recommended Purification Strategies

A multi-step purification workflow is often the most effective approach. The selection and sequence of these steps will depend on the specific properties of the 4-arylpyridine product and the nature of the impurities.

Workflow for Purification of 4-Arylpyridines

Caption: General purification workflow for 4-arylpyridines.

I. Acid-Base Extraction